N-ニトロソ-N-メチルアニリン

概要

説明

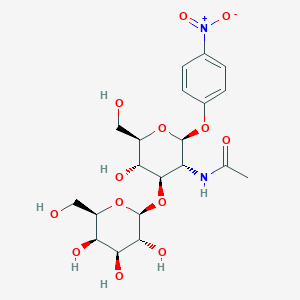

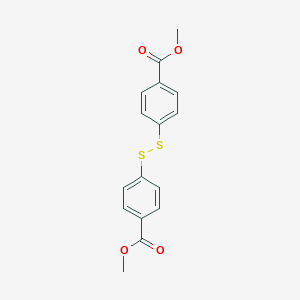

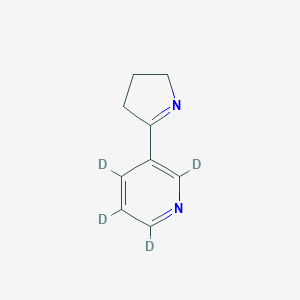

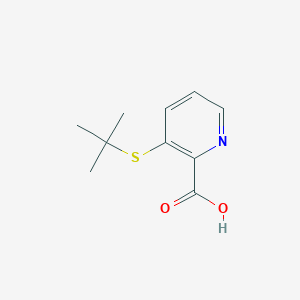

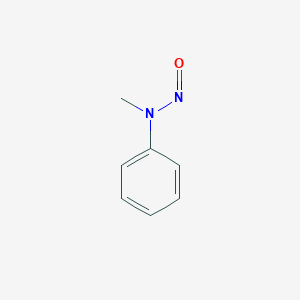

H8N2O。ニトロソアミン類の化合物に属します。ニトロソアミンは、ニトロソ基(N=O)がアミン(NH2)官能基に結合していることで特徴付けられます。 N-ニトロソ-N-メチルアニリンは、淡黄色から褐色の液体で、密度は約1.13 g/mLです .

2. 製法

合成ルート::ジアゾカップリング法: N-ニトロソ-N-メチルアニリンは、ジアゾカップリング反応によって合成できます。この方法では、アニリンが酸性条件下で亜硝酸ナトリウム(NaNO)と反応してジアゾニウム塩を形成します。ジアゾニウム塩はその後、メチル化剤(ジメチル硫酸など)とカップリングして、N-ニトロソ-N-メチルアニリンを生成します。

アニリンのニトロソ化: アニリンは、亜硝酸(HNO)を用いて直接ニトロソ化して、N-ニトロソ-N-メチルアニリンを生成することもできます。

工業生産:: 工業規模の生産方法では、通常、効率とスケーラビリティの観点からジアゾカップリングルートが用いられます。

科学的研究の応用

N-Nitroso-N-methylaniline finds applications in:

Chemistry: As a reagent in organic synthesis.

Biology: Studying the effects of nitrosoamines on biological systems.

Medicine: Investigating potential carcinogenic properties.

Industry: Used in the production of dyes and other chemicals.

作用機序

N-ニトロソ-N-メチルアニリンの効果の正確なメカニズムは完全には解明されていません。それは、細胞成分と相互作用する反応性中間体の形成に関与し、DNA損傷と潜在的な発がんにつながると考えられています。

6. 類似の化合物との比較

N-ニトロソ-N-メチルアニリンは、芳香族とニトロソの官能基の特定の組み合わせのために独特です。 類似の化合物には、N-ニトロソジメチルアミン(NDMA)、N-ニトロソジエチルアミン、N-ニトロソジフェニルアミンなどがあります .

生化学分析

Biochemical Properties

N-Nitroso-N-methylaniline is metabolized by cytochromes P450 2B1 and P450 2B2, which are isolated from liver microsomes of rats . The metabolism of N-Nitroso-N-methylaniline involves interactions with these enzymes, leading to the production of methylaniline (MA), the parent amine .

Cellular Effects

N-Nitroso-N-methylaniline has been found to induce DNA damage in 3D HepaRG spheroids, a type of human liver cell model . It also induces tumors in the esophagus, its target organ for carcinogenicity .

Molecular Mechanism

The molecular mechanism of N-Nitroso-N-methylaniline involves its metabolism by cytochromes P450 2B1 and P450 2B2 . These enzymes catalyze the denitrosation of N-Nitroso-N-methylaniline to yield methylaniline .

Temporal Effects in Laboratory Settings

N-Nitroso-N-methylaniline is rapidly metabolized in the body, with its rate of disappearance from circulating blood and tissues of rats, and from the whole bodies of mice after injection, indicating a rapid metabolism .

Dosage Effects in Animal Models

In animal models, N-Nitroso-N-methylaniline has been found to induce esophageal tumors in rats following a 50-week drinking water exposure . The compound is toxic to rats with LD50 values of 336 and 225 mg/kg for male and female rats, respectively .

Metabolic Pathways

The metabolic pathway of N-Nitroso-N-methylaniline involves an initial denitrosation to yield methylaniline, which in turn rapidly undergoes oxidative demethylation to aniline .

Transport and Distribution

N-Nitroso-N-methylaniline is distributed fairly evenly throughout the body with no preferential concentration in the esophagus, its target organ for carcinogenicity . Its high lipid solubility does not lead to any increased accumulation in adipose tissue .

Subcellular Localization

Given its lipid solubility and its metabolism by liver enzymes, it can be inferred that it may be localized in the liver cells where these enzymes are present .

準備方法

Synthetic Routes::

Diazo Coupling Method: N-Nitroso-N-methylaniline can be synthesized via diazo coupling reactions. In this method, aniline reacts with sodium nitrite (NaNO) in acidic conditions to form the diazonium salt. The diazonium salt then couples with a methylating agent (such as dimethyl sulfate) to yield N-Nitroso-N-methylaniline.

Nitrosation of Aniline: Aniline can also be directly nitrosated using nitrous acid (HNO) to form N-Nitroso-N-methylaniline.

Industrial Production:: Industrial-scale production methods typically involve the diazo coupling route due to its efficiency and scalability.

化学反応の分析

N-ニトロソ-N-メチルアニリンは、さまざまな化学反応を起こします。

酸化: N-ニトロソジメチルアミン(NDMA)を形成するために酸化されます。

還元: ニトロソ基の還元により、N,N-ジメチルアニリンを生成できます。

置換: N-ニトロソ-N-メチルアニリンは、他の求核剤との求核置換反応を起こすことができます。

一般的な試薬と条件: 亜硝酸ナトリウム、硫酸、ジメチル硫酸、還元剤(亜鉛と塩酸など)。

主な生成物: N-ニトロソ-N-メチルアニリン自身、N-ニトロソジメチルアミン、N,N-ジメチルアニリン。

4. 科学研究での応用

N-ニトロソ-N-メチルアニリンは、以下のような用途があります。

化学: 有機合成における試薬として。

生物学: ニトロソアミンが生物系に与える影響の研究。

医学: 潜在的な発がん性の研究。

工業: 染料やその他の化学物質の製造に使用されます。

類似化合物との比較

N-Nitroso-N-methylaniline is unique due to its specific combination of aromatic and nitroso functional groups. Similar compounds include N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine, and N-nitrosodiphenylamine .

特性

IUPAC Name |

N-methyl-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCWSIJKVASQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021053 | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; mp = 14.7 deg C; [HSDB] Liquid; [MSDSonline] | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

225 °C, decomp | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in ethanol and ethyl ether | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1240 g/cu cm @ 20 °C | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

N-Nitroso-N-methylaniline (NMA) is an esophageal carcinogen in F344 rats. Attempts to detect binding of N-nitroso-N-methylaniline to DNA or RNA have not been successful. N-nitroso-N-methylaniline is not mutagenic in the standard Ames bacterial assay, and it did not induce sister chromatid exchanges in mammalian cells. N-nitroso-N-methylaniline forms the benzenediazonium ion (BDI) during metabolism. This ion has been known to react with aromatic amines, such as adenine, to form triazene coupling products. The purpose of this research was to demonstrate that a triazene adduct, which would be expected to be hydrolytically unstable, was formed by coupling with the adenine residues in DNA. Liver DNA from a rat treated with N-nitroso-N-methylaniline or from in vitro reactions of benzenediazonium ion with DNA was treated with sodium borohydride. This reaction was shown to result in the reduction of 6-(1-phenyltriazeno)purine to 6-hydrazinopurine (N6-aminoadenine). The hydrolysate of the DNA, presumably containing the hydrazine, was treated with 4-(dimethylamino)naphthaldehyde, and the resulting hydrazone was isolated by reverse-phase HPLC using fluorescence detection. The identity of the adduct was demonstrated by high-resolution mass spectrometry. ... N-nitroso-N-methylaniline forms an unstable triazene adduct with adenine in DNA both in vitro and in vivo. | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

614-00-6 | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SM68I29WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14.7 °C | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。